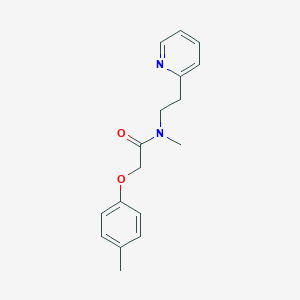methanone](/img/structure/B247335.png)
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPMP is a piperidine derivative that exhibits significant pharmacological activity, making it an interesting target for drug discovery and development.
Mécanisme D'action
The mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to enhance GABAergic transmission, leading to its anticonvulsant and anxiolytic effects. It also exhibits analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain signaling.
Biochemical and Physiological Effects:
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone in lab experiments is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone is its potential toxicity and side effects, which must be carefully monitored in any experiments involving the compound.
Orientations Futures
There are several potential future directions for research on [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and treatment regimen for these conditions. Another potential direction is the development of novel analogs of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone with improved potency and selectivity. Finally, more research is needed to fully elucidate the mechanism of action of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone involves the reaction of 4-methoxybenzylamine with piperidin-3-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperidine to yield [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone. The synthesis of [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. [1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
[1-(4-Methoxybenzyl)piperidin-3-yl](piperidin-1-yl)methanone |
|---|---|
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-7-16(8-10-18)14-20-11-5-6-17(15-20)19(22)21-12-3-2-4-13-21/h7-10,17H,2-6,11-15H2,1H3 |
Clé InChI |
GMGNANMGPWIVKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)



![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
